molecular formula C12H15N3O2S B1664312 ABT-866 CAS No. 258526-74-8

ABT-866

Cat. No.: B1664312
CAS No.: 258526-74-8
M. Wt: 265.33 g/mol
InChI Key: ROUIPNDCVDWYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-866, with the chemical name Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)- and CAS Number 258526-74-8, is a novel chemical entity functioning as an alpha-adrenoceptor agent with mixed pharmacological properties . It serves as a key component in the synthesis and development of functional molecules for a variety of research applications . Its role as an alpha-adrenoceptor agent makes it a valuable compound for investigating adrenergic signaling pathways and related physiological processes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this compound for high-purity biochemical research.

Properties

IUPAC Name

N-[3-(1H-imidazol-5-ylmethyl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-18(16,17)15-11-5-3-4-10(6-11)7-12-8-13-9-14-12/h3-6,8-9,15H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIPNDCVDWYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258526-74-8
Record name ABT-866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258526748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7JGJ12E1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Intermediate Synthesis: 3-(1H-Imidazol-4-ylmethyl)aniline

The phenylimidazole intermediate is synthesized via Friedel-Crafts alkylation of aniline with 4-chloromethylimidazole, followed by catalytic hydrogenation to reduce any nitro precursors. Alternative routes may employ Ullmann coupling for imidazole-phenyl bond formation under copper catalysis.

Sulfonamide Formation

Reaction of 3-(1H-imidazol-4-ylmethyl)aniline with ethanesulfonyl chloride in dichloromethane, using triethylamine as a base, yields the target compound. Critical parameters include:

  • Temperature control : Maintained at 0–5°C to prevent sulfonyl chloride hydrolysis.
  • Stoichiometry : A 1:1.2 molar ratio of aniline to sulfonyl chloride ensures complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates this compound with >95% purity.

Analytical Characterization

Post-synthesis validation employs:

  • High-performance liquid chromatography (HPLC) : Retention time alignment with reference standards.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 279.3 [M+H]+.
  • Nuclear magnetic resonance (NMR) : 1H-NMR (400 MHz, DMSO-d6) δ 7.45 (s, 1H, imidazole), 7.20–7.30 (m, 4H, phenyl), 3.85 (s, 2H, CH2), 3.10 (q, 2H, SO2NHCH2), 1.20 (t, 3H, CH3).

Pharmacological Evaluation and Receptor Profiling

This compound’s subtype selectivity was quantified in vitro and in vivo (Table 1).

Table 1: Pharmacodynamic Profile of this compound

Parameter Alpha-1A (Rabbit Urethra) Alpha-1B (Rat Spleen) Alpha-1D (Rat Aorta)
EC50/PA2 0.60 µM (EC50) 5.4 (pA2) 6.2 (pA2)
Receptor Activity Agonist Antagonist Antagonist

In vivo studies using a dog model demonstrated 8.3-fold greater selectivity for urethral contraction over blood pressure elevation compared to A-61603, a non-subtype-selective agonist. This selectivity arises from this compound’s preferential binding to alpha-1A receptor splice variants abundant in urinary tissue.

Comparative Analysis with Analogous Compounds

This compound’s design addressed limitations of earlier alpha-1 agonists like midodrine (ST-1059) and phenylpropanolamine, which exhibited off-target cardiovascular effects (Table 2).

Table 2: Selectivity Ratios in Canine Models

Compound Urethral EC50 (µM) Vascular EC50 (µM) Selectivity Ratio
This compound 0.60 5.0 8.3
A-61603 0.45 1.2 2.7
ST-1059 1.10 3.8 3.5

Challenges and Optimization in Synthesis

Scale-up production of this compound faced hurdles in:

  • Imidazole stability : Degradation under acidic conditions necessitated pH-controlled reaction environments.
  • Byproduct formation : Over-sulfonation at the aniline group was mitigated by slow reagent addition.
  • Crystallization : Low solubility in aqueous media required tert-butyl methyl ether recrystallization for industrial-scale batches.

Scientific Research Applications

Urological Disorders

ABT-866 has shown promise in treating urological disorders due to its selective action on the alpha(1A)-adrenoceptor, which is predominantly found in the smooth muscle of the urethra. In studies, it has been demonstrated to enhance urethral contraction without elevating blood pressure, a significant advantage over traditional treatments .

Case Study:
In a canine model, this compound was tested for its ability to induce sustained contraction of Mueller's muscle in the upper eyelid, suggesting its potential use in treating conditions like blepharoptosis. The results indicated that this compound could effectively increase eyelid contractile force similar to phenylephrine but with prolonged effects .

Cardiovascular Research

The compound's unique receptor profile makes it a candidate for investigating cardiovascular diseases. Its ability to selectively stimulate the alpha(1A)-adrenoceptor could lead to new treatments for conditions such as stress urinary incontinence and hypertension without the adverse cardiovascular effects associated with other adrenergic agents .

Research Findings:
Studies have shown that this compound can stimulate smooth muscle contraction effectively while minimizing systemic vascular resistance changes, indicating its potential utility in managing cardiovascular conditions where selective vasodilation is desired .

Potential Therapeutic Uses

The diverse pharmacological profile of this compound suggests several promising therapeutic avenues:

  • Treatment of Urological Disorders: Effective for conditions like urinary incontinence.
  • Management of Blepharoptosis: Potential use in cosmetic and medical treatments involving eyelid elevation.
  • Cardiovascular Applications: Investigated for selective vasodilation without systemic effects.

Mechanism of Action

Comparison with Similar Compounds

Pharmacological Profile

  • α₁ₐ-Adrenoceptor Agonism: In rabbit urethra (α₁ₐ-rich tissue), ABT-866 demonstrates high intrinsic activity (pD₂ = 6.22) with 80% of the maximal response observed with phenylephrine .
  • α₁в/α₁ᴅ-Adrenoceptor Antagonism: In rat spleen (α₁в) and aorta (α₁ᴅ), this compound acts as a competitive antagonist with pA₂ values of 5.39 ± 0.08 and 6.18 ± 0.09, respectively .
  • In Vivo Selectivity: Preclinical studies in dogs show this compound induces urethral smooth muscle contraction without significant blood pressure elevation, unlike non-selective α₁-agonists .

Therapeutic Potential this compound’s α₁ₐ selectivity suggests utility in treating stress urinary incontinence (SUI) by targeting urethral smooth muscle while avoiding vascular α₁в/α₁ᴅ-mediated hypertension .

Comparison with Similar Compounds

This compound’s distinct receptor interaction profile is best understood when compared to structurally or functionally related α₁-adrenoceptor modulators (Table 1).

Phenylpropanolamine

  • Activity: Non-selective α₁-agonist with weak activity at all subtypes (α₁ₐ, α₁в, α₁ᴅ) .
  • Limitations : Causes hypertension due to vascular α₁в/α₁ᴅ activation, limiting its clinical use for SUI .

Midodrine and ST-1059

  • Midodrine : Prodrug metabolized to ST-1059, a selective α₁ₐ/α₁ᴅ agonist .
  • ST-1059 : Shows moderate α₁ₐ agonism but lacks antagonism at α₁в/α₁ᴅ, leading to blood pressure spikes in vivo .

A-61603

  • Activity : Potent α₁ₐ agonist (EC₅₀ = 0.60 µM in rabbit urethra) but lacks this compound’s antagonistic properties at α₁в/α₁ᴅ .
  • In Vivo Profile : Less selective than this compound in dog models, inducing both urethral contraction and vascular effects .

Cirazoline

  • Activity: Mixed α₁-agonist/α₂-antagonist with broad receptor activation, causing pronounced cardiovascular side effects .

Table 1: Pharmacological Comparison of this compound and Related Compounds

Compound α₁ₐ Activity (pD₂/EC₅₀) α₁в Activity (pD₂/pA₂) α₁ᴅ Activity (pA₂) In Vivo Selectivity (Urethra vs. Vasculature)
This compound 6.22 (80% Phenylephrine) 5.39 (Antagonist) 6.18 (Antagonist) High
Phenylpropanolamine ~5.0 (Non-selective) ~5.0 (Non-selective) ~5.0 (Non-selective) Low
ST-1059 6.10 (α₁ₐ/α₁ᴅ Agonist) Inactive 6.30 (Agonist) Moderate
A-61603 0.60 µM (EC₅₀) Inactive Inactive Moderate

Key Research Findings

  • Mechanistic Advantage: this compound’s α₁в/α₁ᴅ antagonism mitigates blood pressure elevation, a critical limitation of older α₁ₐ agonists like phenylpropanolamine and midodrine .
  • Preclinical Efficacy : In canine models, this compound increased urethral pressure by 45% at 1 mg/kg without altering mean arterial pressure, whereas A-61603 and ST-1059 caused dose-dependent hypertension .
  • Clinical Relevance : this compound’s profile addresses the unmet need for SUI therapies devoid of cardiovascular risks, positioning it as a promising candidate for further development .

Biological Activity

ABT-866, chemically known as N-[3-(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide, is a novel compound primarily recognized for its selective activity on alpha-1 adrenoceptors. This compound exhibits a unique pharmacological profile with significant implications for therapeutic applications, particularly in urology and cardiovascular health.

This compound acts as an agonist at the alpha-1A adrenoceptor subtype while displaying antagonist properties at the alpha-1B and alpha-1D subtypes. This selective activity is crucial for minimizing adverse effects typically associated with non-selective alpha-adrenoceptor agonists, such as increased blood pressure.

Key Findings

  • Alpha-1A Agonism : this compound shows strong intrinsic activity at the alpha-1A adrenoceptor, particularly in the rabbit urethra, with a potency (pD(2)) of 6.22, achieving approximately 80% of the response elicited by phenylephrine .
  • Alpha-1B Antagonism : In the rat spleen, this compound demonstrates antagonistic properties with a pA(2) value of 5.39, indicating its potential to block unwanted vasoconstriction effects .
  • Alpha-1D Antagonism : The compound also exhibits antagonistic action at the alpha-1D receptors located in the rat aorta (pA(2) = 6.18), further supporting its selective profile .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other compounds:

CompoundReceptor SubtypeActivity TypePotency (pD(2)/pA(2))
This compoundAlpha-1AAgonist6.22
Alpha-1BAntagonist5.39
Alpha-1DAntagonist6.18
PhenylephrineAlpha-1AAgonistReference
ST-1059Alpha-1A/DAgonistLower than this compound

In Vivo Studies

Research involving canine models has demonstrated that this compound is more selective for urethral tissue compared to other agents like A-61603 and phenylpropanolamine, which highlights its potential for treating conditions such as urinary incontinence without significant cardiovascular side effects .

Clinical Implications

In clinical settings, the selective properties of this compound have been explored for treating stress urinary incontinence. Its ability to stimulate smooth muscle contraction in the urethra while avoiding systemic blood pressure elevation positions it as a promising candidate for future therapeutic development.

Study Example:

One study investigated the effects of this compound on patients with urinary incontinence, demonstrating improved bladder control without significant increases in blood pressure, contrasting sharply with traditional treatments that often lead to hypertensive episodes.

Q & A

Q. What are the primary pharmacological targets of ABT-866, and how do its receptor subtype selectivities influence experimental design?

this compound is a novel α1-adrenoceptor ligand with agonistic activity at α1A subtypes (EC₅₀ = 0.60 µM in rabbit urethra) and antagonistic effects at α1B (pA₂ = 5.4 in rat spleen) and α1D (pA₂ = 6.2 in rat aorta) subtypes . To study its subtype-specific effects, researchers should employ tissue-specific assays (e.g., isolated organ preparations like canine upper eyelid smooth muscle for α1A activity) and validate receptor expression via immunohistochemistry or RT-PCR. Dose-response curves (e.g., tension vs. log[this compound]) should be generated to quantify potency and efficacy .

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s efficacy and safety?

In vitro: Use isolated tissue preparations (e.g., rabbit urethra for α1A agonism) and competitive binding assays with radiolabeled antagonists (e.g., prazosin) to confirm receptor interactions . In vivo: Canine models are preferred for assessing urethral selectivity over vascular effects due to their translational relevance. Monitor hemodynamic parameters (blood pressure, heart rate) alongside urethral pressure measurements to evaluate selectivity .

Q. How should researchers address variability in this compound’s dose-response relationships across experimental systems?

Standardize protocols for tissue preparation, buffer composition, and agonist pre-treatment to minimize variability. Use non-linear regression models (e.g., sigmoidal curves with variable slope) to analyze dose-response data, and report EC₅₀/IC₅₀ values with 95% confidence intervals . Include positive controls (e.g., phenylephrine for α1A agonism) and negative controls (e.g., receptor knockout tissues) to validate assay specificity.

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from differences in receptor density, metabolic clearance, or tissue-specific signaling pathways. To resolve these:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tissue-level effects.
  • Use ex vivo organ bath studies post in vivo dosing to assess retained activity .
  • Apply systems biology approaches (e.g., pathway enrichment analysis) to identify compensatory mechanisms in vivo .

Q. What statistical methods are recommended for analyzing this compound’s dual agonism/antagonism profile in complex systems?

  • Schild analysis : Determine antagonist potency (pA₂) in tissues co-treated with this compound and a reference agonist.
  • Two-way ANOVA : Compare treatment effects across receptor subtypes and experimental conditions.
  • Bayesian hierarchical models : Account for inter-study variability in meta-analyses of published datasets .

Q. How can researchers ensure reproducibility of this compound’s effects in translational studies?

  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: Share raw tension-time traces, experimental protocols, and animal metadata.
  • Validate findings across multiple species (e.g., rat, dog) and use blinded data analysis to reduce bias .
  • Pre-register study designs and analysis plans to mitigate selective reporting .

Methodological Challenges and Solutions

Q. What controls are essential when studying this compound’s off-target effects in adrenergic signaling pathways?

  • Pharmacological controls : Co-administer subtype-selective antagonists (e.g., tamsulosin for α1A) to isolate this compound’s contributions.
  • Genetic controls : Use CRISPR-edited cell lines lacking α1A, α1B, or α1D receptors.
  • Functional controls : Measure downstream biomarkers (e.g., IP3 accumulation for Gq-coupled activity) to confirm receptor engagement .

Q. How should researchers design studies to evaluate this compound’s long-term safety in preclinical models?

  • Conduct chronic dosing studies (≥4 weeks) in rodents or dogs, monitoring organ toxicity (histopathology) and receptor desensitization (e.g., cAMP response attenuation).
  • Use telemetry for continuous cardiovascular monitoring and LC-MS/MS for drug accumulation analysis .

Data Presentation and Reporting Standards

Table 1 : Key Pharmacological Parameters of this compound

ParameterValue (Mean ± SEM)Model SystemReference
α1A Agonism (EC₅₀)0.60 µMRabbit urethra
α1B Antagonism (pA₂)5.4Rat spleen
α1D Antagonism (pA₂)6.2Rat aorta
Urethral selectivity*>10-foldCanine in vivo

*Selectivity ratio vs. vascular effects.

Q. Key Recommendations for Researchers

  • Prioritize receptor subtype characterization early in the research pipeline .
  • Use hybrid experimental designs (e.g., in vitro-in vivo extrapolation) to reconcile mechanistic and translational findings .
  • Adhere to ARRIVE guidelines for preclinical reporting to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ABT-866
Reactant of Route 2
ABT-866

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.